5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamide
Beschreibung
5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamide is a brominated nicotinamide derivative featuring a unique alkyne-linked 2-methoxyphenoxy substituent. Its structure combines a nicotinamide core with a bromine atom at the 5-position and a but-2-yn-1-yl spacer connected to a 2-methoxyphenoxy group.
Eigenschaften
IUPAC Name |
5-bromo-N-[4-(2-methoxyphenoxy)but-2-ynyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3/c1-22-15-6-2-3-7-16(15)23-9-5-4-8-20-17(21)13-10-14(18)12-19-11-13/h2-3,6-7,10-12H,8-9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCUTESUSRQUAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Alkyne Formation: The formation of the but-2-yn-1-yl group through a coupling reaction.
Methoxyphenoxy Group Introduction: The attachment of the methoxyphenoxy group to the alkyne intermediate.
Nicotinamide Coupling: The final step involves coupling the intermediate with nicotinamide under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The bromine atom can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparisons with Analogous Compounds
Core Nicotinamide Derivatives
5-Bromo-N-methoxy-N-methylnicotinamide (CAS 183608-47-1)
- Structural Differences: Replaces the but-2-yn-1-yl-methoxyphenoxy group with methoxy and methyl substituents on the amide nitrogen.
- Increased lipophilicity due to methyl and methoxy groups, which may affect metabolic stability.
- Safety : Classified under GHS guidelines, requiring precautions for inhalation and dermal exposure .
5-bromo-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-(hydroxymethyl)pyrrolidin-1-yl)nicotinamide
- Structural Differences: Features a chlorodifluoromethoxy phenyl group and a pyrrolidine ring instead of the alkyne-linked methoxyphenoxy moiety.
- The pyrrolidine ring introduces hydrogen-bonding capability, improving aqueous solubility relative to the target compound .
Benzamide Analogs
5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide (CAS not specified)
- Structural Differences : Substitutes the nicotinamide core with a benzamide and replaces the alkyne linker with a fluorine atom.
- Implications: Fluorine’s electronegativity may increase metabolic stability compared to bromine.
Methoxyphenoxy-Containing Compounds
Compounds such as 23,3’-(2-(2-methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)-propan-2-ol) () share the 2-methoxyphenoxy motif but incorporate carbazole and ethylazanediyl groups. These structures are typically associated with CNS activity (e.g., adrenergic or serotonin receptor modulation). The target compound’s alkyne linker may confer rigidity, enhancing receptor binding specificity compared to flexible ethylazanediyl analogs .
Data Table: Key Properties of Compared Compounds
Research Implications and Gaps
- Target Compound : The alkyne linker’s rigidity may improve binding affinity but reduce solubility compared to pyrrolidine-containing analogs. Further studies on pharmacokinetics and toxicity are needed.
- Contradictions/Limitations : Evidence gaps exist regarding the target compound’s biological activity and crystallographic data. Structural inferences rely heavily on analogs .
Biologische Aktivität
5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of 5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamide can be represented as follows:
- Molecular Formula : C17H18BrN3O3
- SMILES Notation : CCOC1=CC=CC=C1C(C#C)N(C(=O)N=C(C)C(=O)N)C(=O)C(C=C(C#C)=C(C=C(C#C)=C(C=C(C#C)=C(C=C(C#C)=C(C=C(C#C)=C(C=C(C#C)=C(C=C(C#C)=C(C=C(C#C)=C(C=C(C#C)=C
Anticancer Activity
Research indicates that 5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamide exhibits significant anticancer properties. In vitro studies have shown that the compound induces apoptosis in various cancer cell lines, including melanoma and breast cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways, leading to reduced cell viability and proliferation.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory activity. Studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This effect suggests its potential use in treating inflammatory diseases.
Antimicrobial Properties
Preliminary tests reveal that 5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamide possesses antimicrobial properties against various bacterial strains. The compound's efficacy was assessed using standard disk diffusion methods, showing inhibition zones comparable to conventional antibiotics.
Case Study 1: Melanoma Treatment
A study conducted on murine models of melanoma demonstrated that topical application of the compound significantly reduced tumor size compared to control groups. The treatment led to a decrease in metastatic spread and improved survival rates among treated mice, highlighting its potential as a topical therapeutic agent for skin cancers .
Case Study 2: Inflammatory Response Modulation
In another study, the compound was administered to mice with induced inflammation. Results indicated a marked reduction in paw swelling and histological signs of inflammation, supporting its role as an anti-inflammatory agent .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
